molecular formula C9H6BrF2NO B14033216 4-Bromo-2-(difluoromethoxy)phenylacetonitrile

4-Bromo-2-(difluoromethoxy)phenylacetonitrile

Cat. No.: B14033216
M. Wt: 262.05 g/mol
InChI Key: HQFOZBGUYKASIC-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE is an organic compound with a complex structure that includes bromine, fluorine, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethoxy-substituted benzene derivative, followed by a nucleophilic substitution reaction to introduce the acetonitrile group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the consistency and purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE is unique due to the presence of both the bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6BrF2NO

Molecular Weight

262.05 g/mol

IUPAC Name

2-[4-bromo-2-(difluoromethoxy)phenyl]acetonitrile

InChI

InChI=1S/C9H6BrF2NO/c10-7-2-1-6(3-4-13)8(5-7)14-9(11)12/h1-2,5,9H,3H2

InChI Key

HQFOZBGUYKASIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)CC#N

Origin of Product

United States

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